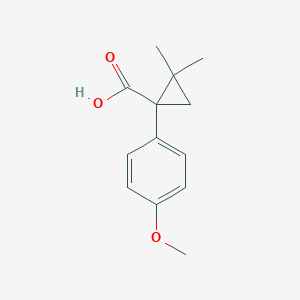![molecular formula C15H14N4O B1452132 4-cyclopropyl-1-(2-methylphenyl)-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one CAS No. 1105197-37-2](/img/structure/B1452132.png)
4-cyclopropyl-1-(2-methylphenyl)-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one
説明
科学的研究の応用
Chemistry and Synthesis of Heterocycles
The molecule is representative of the broader class of compounds involved in the chemistry and synthesis of heterocyclic compounds. Heterocycles are crucial in the development of pharmaceuticals, dyes, and materials due to their diverse biological and chemical properties. The unique reactivity of compounds like 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5-one (DCNP) and its derivatives highlights the importance of such structures in synthesizing various classes of heterocycles, including pyrazolo-imidazoles, thiazoles, spiropyridines, and others. These compounds offer mild reaction conditions for generating versatile cynomethylene dyes and other significant heterocyclic compounds (Gomaa & Ali, 2020).
Kinase Inhibition and Drug Discovery
In the context of kinase inhibition and drug discovery, pyrazolo[3,4-d]pyridazin derivatives have been explored for their potential in interacting with kinase enzymes, which are pivotal in signaling pathways related to cancer and other diseases. The flexibility of this scaffold allows for multiple binding modes, making it a significant focus in patents and research aiming to develop novel kinase inhibitors. Such compounds are particularly noted for their ability to form a hydrogen bond donor–acceptor pair, a common interaction among kinase inhibitors, providing potency and selectivity in drug design (Wenglowsky, 2013).
Anticancer and Therapeutic Applications
The pyrazolo[1,5-a]pyrimidine scaffold, closely related to the structure of interest, has shown a broad range of medicinal properties, such as anticancer, CNS agents, anti-infectious, anti-inflammatory, and others. The versatility of this scaffold in drug development underscores the potential of compounds like 4-cyclopropyl-1-(2-methylphenyl)-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one in therapeutic applications. These compounds' structure-activity relationship (SAR) studies emphasize their utility in designing drug-like candidates for various disease targets (Cherukupalli et al., 2017).
Green Chemistry and Synthesis
Furthermore, the emphasis on green chemistry and multi-component reactions (MCRs) for synthesizing fused heterocyclic derivatives illustrates an eco-friendly approach to complex molecule production. Such methodologies are crucial for developing pharmaceuticals, highlighting the relevance of research on compounds like this compound in advancing sustainable and efficient synthetic strategies (Dhanalakshmi et al., 2021).
作用機序
Target of Action
The primary target of the compound 4-cyclopropyl-1-(2-methylphenyl)-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one is the Receptor Interacting Serine/Threonine Kinase 1 (RIPK1) . RIPK1 is a crucial regulator in the necroptotic cell death signaling pathway and is considered an attractive therapeutic target for treating various inflammatory diseases .
Mode of Action
The compound acts as an inhibitor of RIPK1 . It binds to RIPK1 with high affinity, effectively blocking the kinase’s activity . This inhibition disrupts the necroptotic cell death signaling pathway, leading to changes in cellular function .
Biochemical Pathways
The compound affects the necroptotic cell death signaling pathway . By inhibiting RIPK1, it prevents the induction of necroptosis by Tumor Necrosis Factor Alpha (TNFα) and inhibits the phosphorylation of the RIPK1/RIPK3/Mixed Lineage Kinase Domain-Like Pseudokinase (MLKL) pathway .
Pharmacokinetics
In liver microsome studies, the compound showed acceptable pharmacokinetic properties . Its clearance rate and half-life were found to be 18.40 mL/min/g and 75.33 minutes, respectively . The compound also demonstrated an oral bioavailability of 59.55% .
Result of Action
The compound’s action results in the effective protection of cells from necroptosis . It can block necroptosis induced by TNFα in human and mouse cells . This leads to changes at the molecular and cellular levels, including the inhibition of the phosphorylation of the RIPK1/RIPK3/MLKL pathway .
特性
IUPAC Name |
4-cyclopropyl-1-(2-methylphenyl)-6H-pyrazolo[3,4-d]pyridazin-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O/c1-9-4-2-3-5-12(9)19-14-11(8-16-19)13(10-6-7-10)17-18-15(14)20/h2-5,8,10H,6-7H2,1H3,(H,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKPNSPXTVPVEON-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C3=C(C=N2)C(=NNC3=O)C4CC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Amino-1,2,3,4-tetrahydrocyclopenta[b]indole-7-carbonitrile](/img/structure/B1452049.png)
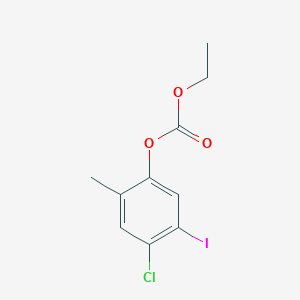

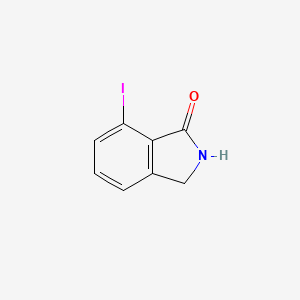
![5-Ethenyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-3-one](/img/structure/B1452055.png)

![N-(3-Amino-4-chlorophenyl)-2-[2-(sec-butyl)-phenoxy]butanamide](/img/structure/B1452057.png)
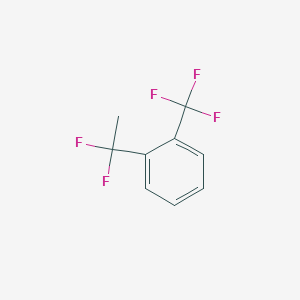
![[4-(4-Chlorophenyl)-5-methyl-1,3-thiazol-2-yl]methanamine hydrochloride](/img/structure/B1452059.png)
![Dimethyl({[2-(5-methylfuran-2-yl)-1,3-thiazol-4-yl]methyl})amine](/img/structure/B1452061.png)

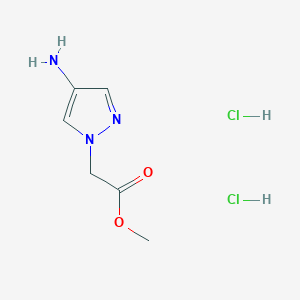
![5-Chloro-3-[(3-methoxyphenyl)methyl]-1,2,4-thiadiazole](/img/structure/B1452068.png)
